molecular formula C24H27N3O5 B2615618 N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-72-4

N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2615618
CAS No.: 900002-72-4
M. Wt: 437.496
InChI Key: OCTTYQDJLWTPQY-UHFFFAOYSA-N
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Description

N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a dihydropyrrolo[1,2-a]pyrazine core, with a carboxamide functional group. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydropyrrolo[1,2-a]pyrazine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α,β-unsaturated carbonyl compounds. The 3,4-dimethoxyphenyl groups are then introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl rings can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carboxamide group would produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may exhibit bioactive properties, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • N,1-bis(3,4-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
  • N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Uniqueness

Compared to similar compounds, N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide group. These features may confer unique reactivity and potential bioactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-29-19-9-7-16(14-21(19)31-3)23-18-6-5-11-26(18)12-13-27(23)24(28)25-17-8-10-20(30-2)22(15-17)32-4/h5-11,14-15,23H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTTYQDJLWTPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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